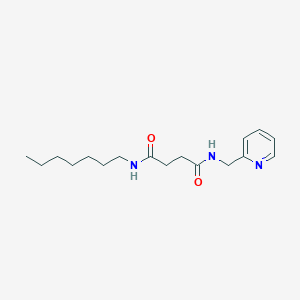
N-heptyl-N'-(pyridin-2-ylmethyl)butanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-heptyl-N’-(pyridin-2-ylmethyl)butanediamide typically involves the reaction of heptylamine with pyridin-2-ylmethylamine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) and N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually performed in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of N-heptyl-N’-(pyridin-2-ylmethyl)butanediamide may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-heptyl-N’-(pyridin-2-ylmethyl)butanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-heptyl-N’-(pyridin-2-ylmethyl)butanediamide oxide, while reduction may produce N-heptyl-N’-(pyridin-2-ylmethyl)butanediamine.
科学研究应用
N-heptyl-N’-(pyridin-2-ylmethyl)butanediamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-heptyl-N’-(pyridin-2-ylmethyl)butanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.
相似化合物的比较
Similar Compounds
- N-methyl-N’-(pyridin-2-ylmethyl)ethanediamide
- N-(pyridin-2-ylmethyl)acetamide hydrochloride
- N-(pyridin-2-ylmethyl)furan-2-carboxamide
Uniqueness
N-heptyl-N’-(pyridin-2-ylmethyl)butanediamide is unique due to its specific structural features, including the heptyl and pyridin-2-ylmethyl groups attached to the butanediamide backbone. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C17H27N3O2 |
|---|---|
分子量 |
305.4 g/mol |
IUPAC 名称 |
N-heptyl-N'-(pyridin-2-ylmethyl)butanediamide |
InChI |
InChI=1S/C17H27N3O2/c1-2-3-4-5-7-13-19-16(21)10-11-17(22)20-14-15-9-6-8-12-18-15/h6,8-9,12H,2-5,7,10-11,13-14H2,1H3,(H,19,21)(H,20,22) |
InChI 键 |
UERGYQLRQRYPOY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCNC(=O)CCC(=O)NCC1=CC=CC=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-butyl-3-[(4-nitrophenyl)amino]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12452903.png)
![1-[(4-chlorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B12452908.png)
![5-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-2,3-dihydrophthalazine-1,4-dione](/img/structure/B12452914.png)
![N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-chlorobenzamide](/img/structure/B12452928.png)

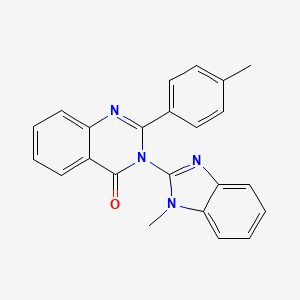
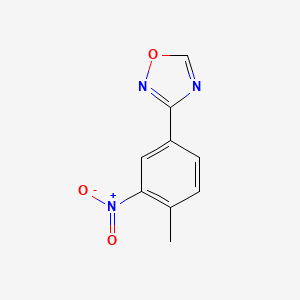
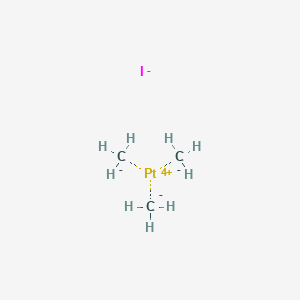
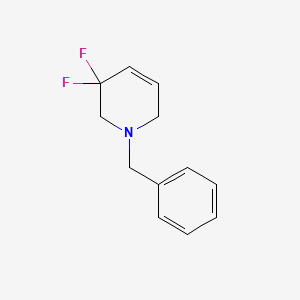

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B12452955.png)
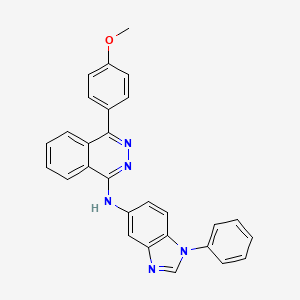

![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B12452982.png)
